1,3-Benzodioxol-5-yl-[1-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxol-5-yl-[1-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a benzodioxole ring, a morpholine ring, a thiazole ring, and a piperidine ring, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of 1,3-Benzodioxol-5-yl-[1-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methanone typically involves multiple steps, including the formation of each ring system and their subsequent coupling. One common synthetic route involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the carbon-carbon bonds between the different ring systems. The reaction conditions often include the use of bases like cesium carbonate and ligands like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) to facilitate the coupling reactions .
Chemical Reactions Analysis
1,3-Benzodioxol-5-yl-[1-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or thiazole rings, where nucleophiles like amines or thiols can replace existing substituents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-yl-[1-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methanone involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound has been shown to target microtubules, leading to the disruption of microtubule assembly and inducing cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
1,3-Benzodioxol-5-yl-[1-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methanone can be compared to other compounds with similar structures or functions:
1,3-Benzodioxol-5-yl-indoles: These compounds also feature the benzodioxole ring and have shown anticancer activity by targeting microtubules.
Morpholine-containing compounds: These compounds are known for their bioactivity and are used in various pharmaceutical applications.
Thiazole-containing compounds: Thiazoles are commonly found in bioactive molecules and have applications in drug discovery.
The uniqueness of this compound lies in its combination of multiple bioactive ring systems, which enhances its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[1-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c25-20(15-3-4-18-19(10-15)28-14-27-18)16-2-1-5-23(12-16)13-17-11-22-21(29-17)24-6-8-26-9-7-24/h3-4,10-11,16H,1-2,5-9,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBVWJNJTGYFGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=C(S2)N3CCOCC3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.